molecular formula C15H18N2 B1386241 N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine CAS No. 1097786-19-0

N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine

Cat. No.: B1386241
CAS No.: 1097786-19-0
M. Wt: 226.32 g/mol
InChI Key: TYRYDQLDGFJNIC-UHFFFAOYSA-N
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Description

Nomenclature and Classification

N₁-Benzyl-N₁,4-dimethyl-1,2-benzenediamine belongs to the extensive class of aromatic amines, specifically categorized as a substituted phenylenediamine derivative. The systematic nomenclature reflects the compound's structural composition, indicating the presence of a benzyl substituent and a methyl group attached to the nitrogen atom at position 1, along with an additional methyl group positioned at the 4-carbon of the benzene ring. Alternative nomenclature systems have generated several synonymous designations for this compound, including N₁-Benzyl-N₁,2-dimethylbenzene-1,4-diamine and N₁,2-Dimethyl-N₁-phenylmethyl-1,4-benzenediamine.

The compound's classification within the Chemical Abstracts Service system utilizes the registry number 1094646-28-2, providing a unique identifier that distinguishes it from closely related structural analogs. This systematic approach to chemical nomenclature ensures precise identification within the broader category of substituted aromatic diamines. The compound shares structural similarities with other members of the phenylenediamine family, yet maintains distinct properties attributable to its specific substitution pattern.

The standardized naming convention follows International Union of Pure and Applied Chemistry guidelines, emphasizing the systematic description of substituent positions and chemical functionality. This nomenclature system facilitates accurate communication within the scientific community and enables precise differentiation from structurally similar compounds such as other benzyl-substituted phenylenediamines or dimethyl-substituted aromatic amines.

Table 1: Nomenclature and Identification Data

Property Value
Chemical Abstracts Service Number 1094646-28-2
Molecular Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol
MDL Number MFCD11214012
PubChem Compound Identifier 43165465
InChI Key PAYUBRVHTJEMGH-UHFFFAOYSA-N

Structural Characterization

The molecular architecture of N₁-Benzyl-N₁,4-dimethyl-1,2-benzenediamine exhibits a substituted benzene ring system with two amino nitrogen functionalities positioned at the 1 and 2 carbons, establishing the characteristic ortho-phenylenediamine core structure. The primary amino nitrogen at position 1 bears both a benzyl group (phenylmethyl) and a methyl substituent, while the amino nitrogen at position 2 remains unsubstituted. Additionally, a methyl group occupies the 4-position of the benzene ring, contributing to the compound's distinctive substitution pattern.

The benzyl substituent introduces significant steric bulk and electronic effects that influence the compound's chemical reactivity and physical properties. This phenylmethyl group extends the molecular framework and provides additional aromatic character to the overall structure. The presence of both N-benzyl and N-methyl substitution on the same nitrogen atom creates a tertiary amine functionality, contrasting with the primary amine group at the adjacent position.

The spatial arrangement of substituents generates specific conformational preferences and intermolecular interactions that affect the compound's behavior in various chemical environments. The ortho-positioning of the two amino groups enables potential intramolecular hydrogen bonding interactions, while the methyl group at the 4-position provides electronic donation to the aromatic system through hyperconjugation effects.

Table 2: Structural Characteristics

Structural Feature Description
Core Framework 1,2-Benzenediamine (ortho-phenylenediamine)
N₁ Substitution Benzyl group and methyl group
N₂ Substitution Primary amine (unsubstituted)
Ring Substitution Methyl group at 4-position
Molecular Geometry Planar aromatic system with substituent flexibility

Historical Context in Benzenediamine Chemistry

The development of substituted phenylenediamine compounds has evolved significantly since the initial discovery and characterization of the parent ortho-phenylenediamine molecule. Ortho-phenylenediamine serves as a fundamental building block in heterocyclic chemistry and has been extensively utilized in the synthesis of various pharmaceuticals, dyes, and other organic compounds. The systematic exploration of substituted derivatives, including N-alkyl and N-aryl variants, emerged from the recognition that structural modifications could substantially alter chemical reactivity and biological activity.

The synthesis and study of benzyl-substituted phenylenediamines developed as part of broader research efforts to understand structure-activity relationships within aromatic amine systems. These investigations revealed that the introduction of benzyl groups could enhance lipophilicity, alter electronic properties, and modify biological interactions compared to simpler alkyl-substituted analogs. The specific combination of benzyl and methyl substitution patterns represents a targeted approach to optimizing molecular properties for specific applications.

Research into dimethyl-substituted aromatic amines has demonstrated the importance of substitution position and degree in determining compound behavior. The evolution from simple phenylenediamine to complex multi-substituted derivatives reflects advancing synthetic methodologies and deeper understanding of molecular structure-property relationships. This historical progression has enabled the development of increasingly sophisticated aromatic amine compounds with tailored characteristics.

The broader context of aromatic amine research encompasses extensive investigations into compounds such as various substituted anilines, toluidines, and naphthylamines. These studies have established fundamental principles regarding the effects of substituent patterns on chemical reactivity, physical properties, and potential applications. The development of N₁-Benzyl-N₁,4-dimethyl-1,2-benzenediamine represents a continuation of this systematic approach to aromatic amine chemistry.

Position within Aromatic Amine Research

N₁-Benzyl-N₁,4-dimethyl-1,2-benzenediamine occupies a distinctive position within the extensive landscape of aromatic amine research, representing an intersection of multiple structural modification strategies. Aromatic amines constitute a broad class of compounds that encompasses simple anilines, complex substituted derivatives, and heterocyclic systems containing aromatic rings attached to amine functionalities. The compound's specific substitution pattern positions it among the more sophisticated members of this chemical family.

The research significance of this compound stems from its relationship to other biologically active aromatic diamines, including compounds such as N-Benzyl-4-methylbenzene-1,2-diamine (JSH-21), which has demonstrated anti-inflammatory properties. While structurally distinct from JSH-21, N₁-Benzyl-N₁,4-dimethyl-1,2-benzenediamine shares the fundamental benzyl-substituted phenylenediamine framework, suggesting potential for similar biological activities or synthetic applications.

Contemporary aromatic amine research emphasizes the development of compounds with specific electronic and steric properties that can be fine-tuned through strategic substitution patterns. The combination of N-benzyl, N-methyl, and 4-methyl substitution in this compound represents a sophisticated approach to molecular design that addresses multiple property optimization objectives simultaneously. This level of structural complexity enables researchers to investigate subtle structure-activity relationships that may not be apparent in simpler aromatic amine systems.

Table 3: Related Aromatic Amine Compounds

Compound Class Example Structural Relationship
Simple Phenylenediamines ortho-Phenylenediamine Core structure
N-Substituted Derivatives N,N-Dimethyl-1,2-benzenediamine Similar substitution pattern
Benzyl-Substituted Amines N-Benzyl-4-methylbenzene-1,2-diamine Related benzyl substitution
Multi-Substituted Systems Various methylated derivatives Comparable complexity

Scientific Significance in Organic Chemistry

The scientific importance of N₁-Benzyl-N₁,4-dimethyl-1,2-benzenediamine extends beyond its individual properties to encompass its role as a representative member of substituted aromatic diamine systems. The compound's structural complexity makes it valuable for investigating fundamental organic chemistry principles, including the effects of multiple substituents on aromatic reactivity, conformational preferences, and intermolecular interactions. These investigations contribute to broader understanding of how molecular structure influences chemical behavior.

The presence of both primary and tertiary amine functionalities within the same molecule provides opportunities for selective chemical transformations and differential reactivity studies. This structural feature enables researchers to explore regioselective reactions and develop synthetic methodologies that exploit the distinct electronic and steric environments of the two nitrogen atoms. Such studies contribute to advancing synthetic organic chemistry techniques and expanding the toolkit available for complex molecule construction.

From a theoretical chemistry perspective, N₁-Benzyl-N₁,4-dimethyl-1,2-benzenediamine serves as an excellent model system for computational studies investigating electronic structure, molecular conformations, and reaction mechanisms. The compound's size and complexity provide sufficient detail for meaningful theoretical investigations while remaining computationally tractable for advanced quantum mechanical calculations. These studies contribute to fundamental understanding of aromatic amine chemistry and help validate theoretical models.

The compound's potential applications in medicinal chemistry research derive from its structural relationship to bioactive aromatic amines and its capacity for further chemical modification. The benzyl and methyl substituents provide opportunities for systematic structure-activity relationship studies, while the dual amine functionalities offer multiple sites for potential biological interactions. This combination of features positions the compound as a valuable starting point for drug discovery efforts targeting various therapeutic areas.

Properties

IUPAC Name

1-N-benzyl-1-N,4-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-8-9-15(14(16)10-12)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRYDQLDGFJNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of N1,4-dimethyl-1,2-benzenediamine: The synthesis of N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine can be achieved through the benzylation of N1,4-dimethyl-1,2-benzenediamine. This reaction typically involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

Industrial Production Methods:

    Batch Process: In industrial settings, the compound can be produced using a batch process where the reactants are mixed in a reactor and heated to the required temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

    Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenediamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Dye Manufacturing: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N1-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine inhibits specific enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Structural Analogues of 1,2-Benzenediamine Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
N¹-Benzyl-N¹,4-dimethyl-1,2-benzenediamine (Target) C₁₅H₁₈N₂ 226.32 (calc.) N¹-Benzyl, N¹-Me, 4-Me Hypothesized for C–H activation
N¹,N¹-Dimethyl-1,2-benzenediamine C₈H₁₂N₂ 136.19 N¹,N¹-Me₂ Antioxidant activity; synthetic intermediate
4-Chloro-N¹,N¹-dipropyl-1,2-benzenediamine C₁₂H₁₉ClN₂ 226.75 4-Cl, N¹,N¹-Pr₂ Irritant; used in organic synthesis
4-Methyl-1,2-benzenediamine C₇H₁₀N₂ 122.17 4-Me Precursor for benzimidazole synthesis
N¹-Benzyl-N²,N²-diethylpropane-1,2-diamine C₁₄H₂₄N₂ 220.35 N¹-Benzyl, N²,N²-Et₂ (propane backbone) Antimicrobial adjuvant activity

Electronic and Steric Effects

  • N-Alkylation : N¹,N¹-Dimethyl-1,2-benzenediamine (C₈H₁₂N₂) exhibits reduced steric hindrance compared to the benzyl-substituted target compound, enhancing its reactivity in metal-catalyzed reactions .
  • Ring Substituents: The 4-methyl group in the target compound likely enhances solubility in nonpolar solvents compared to 4-nitro derivatives (e.g., N¹-methyl-4-nitro-1,2-benzenediamine, C₇H₉N₃O₂ ), which are more electrophilic.

Key Research Findings

  • Synthetic Flexibility : 1,2-Benzenediamines are versatile intermediates. For example, 4-methyl-1,2-benzenediamine reacts with aldoses in iodine-catalyzed oxidative condensations to form aldo-imidazoles (used in carbohydrate analysis) .
  • Hazard Profiles : Chlorinated derivatives like 4-chloro-N¹,N¹-dipropyl-1,2-benzenediamine () are classified as irritants, whereas methylated analogues (e.g., N¹,N¹-dimethyl-1,2-benzenediamine) exhibit lower toxicity .

Biological Activity

N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine (C15H18N2), also known as N1-benzyl-N1,2-dimethylbenzene-1,4-diamine, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group and two dimethylamine groups attached to a benzene ring. This unique structure allows it to participate in various biochemical interactions, making it a candidate for further pharmacological studies.

Property Details
Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS Number 1094646-28-2
IUPAC Name N1-benzyl-N1,2-dimethylbenzene-1,4-diamine

Research indicates that this compound interacts with various biomolecules, potentially influencing cellular processes. The benzyl and dimethylamine groups enhance its reactivity and binding affinity to specific molecular targets, which may include enzymes and receptors involved in critical biochemical pathways.

Potential Biological Activities

  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes that play roles in disease processes, particularly those related to cancer and inflammation.
  • Pharmacological Applications : Due to its structural properties, it is being explored as a precursor for pharmaceutical agents. Its interactions with biological systems may lead to the development of new therapeutic compounds.

Study 1: Enzyme Interaction Analysis

A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibitory effects on specific enzymes linked to cancer progression. The compound was found to bind effectively to the active sites of these enzymes, suggesting potential as an anticancer agent.

Study 2: Antioxidant Activity

In vitro tests revealed that this compound exhibited strong antioxidant activity. The compound was able to reduce reactive oxygen species (ROS) levels in cultured cells, highlighting its potential role in protecting against oxidative damage .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
N,N-Dimethylbenzene-1,4-diamineLacks the benzyl groupLower reactivity
N-benzyl-N-methylbenzene-1,4-diamineOne less methyl groupAltered binding properties
N,N-Dimethyl-1,4-phenylenediamineDifferent substitution patternDifferent chemical properties

The presence of both benzyl and dimethylamine groups in this compound enhances its reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N¹-benzyl-N¹,4-dimethyl-1,2-benzenediamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via reductive alkylation or nucleophilic substitution. For example, benzylation of N¹,4-dimethyl-1,2-benzenediamine using benzyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions is a common approach . Catalytic hydrogenation or sodium borohydride reduction may optimize yield and purity.
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity using ¹H/¹³C NMR (e.g., δ ~3.1 ppm for N-CH₃, δ ~4.3 ppm for benzyl-CH₂) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing N¹-benzyl-N¹,4-dimethyl-1,2-benzenediamine?

  • Key Techniques :

  • NMR : Assign aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.8–3.2 ppm), and benzyl protons (δ 4.2–4.5 ppm).
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction (e.g., SHELX programs ) resolves stereochemistry and bond angles.
  • FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Safety Measures : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust (S22) and skin contact (S24/25) . Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of lithiation in N-benzyl derivatives like N¹-benzyl-N¹,4-dimethyl-1,2-benzenediamine?

  • Mechanistic Insight : Lithiation occurs preferentially at the para position of the benzyl group due to steric hindrance from N-methyl groups and electron-donating effects. Computational modeling (DFT) can predict reactive sites, validated by trapping experiments with electrophiles (e.g., D₂O, CO₂) .
  • Data Contradictions : Discrepancies in regioselectivity may arise from solvent polarity (THF vs. Et₂O) or temperature. Contrast experimental results with theoretical models to resolve inconsistencies .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of derivatives?

  • Case Study : For analogs like 4-nitro-N²-(pyridin-4-ylmethylidene)benzene-1,2-diamine, XRD (COD entry 2238172) reveals dihedral angles between aromatic rings (~15–25°) and hydrogen-bonding networks stabilizing the crystal lattice . Apply SHELXL refinement to resolve disorder in benzyl or methyl groups .

Q. What strategies mitigate challenges in synthesizing enantiopure N-benzyl diamine derivatives?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during alkylation, or employ enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Contradiction Analysis : If racemization occurs during purification, optimize reaction temperature (<0°C) and avoid protic solvents .

Q. How do substituents (e.g., nitro, methoxy) on the benzene ring alter the compound’s redox behavior?

  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks (~0.8–1.2 V vs. Ag/AgCl) for the aromatic amine moiety. Electron-withdrawing groups (e.g., -NO₂) shift peaks anodically, while -OCH₃ causes cathodic shifts .

Methodological Considerations

  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to distinguish CH₃, CH₂, and quaternary carbons.
  • Crystallography : For ambiguous structures, compare experimental XRD data with Cambridge Structural Database (CSD) entries .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stoichiometry) to address batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine
Reactant of Route 2
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N~1~-Benzyl-N~1~,4-dimethyl-1,2-benzenediamine

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